2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
Overview
Description
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a useful research compound. Its molecular formula is C10H5F3N2O3S2 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Properties : 8‐Nitro‐4H‐benzo[e][1,3]thiazinones (BTZs), a category to which the compound belongs, have been identified as potent in vitro antimycobacterial agents. Chemical modifications like dearomatization and decarbonylation of BTZs, however, can render them inactive against Mycobacterium tuberculosis and Mycobacterium smegmatis (Richter et al., 2022).
Structural Characterization : The structure of related compounds, such as azoxy derivatives of antitubercular 8-nitro-1,3-benzothiazin-4-ones, has been elucidated using X-ray crystallography. This structural insight is crucial for understanding the compound's biological activity (Richter et al., 2022).
Structural Elucidation of Antitubercular Compounds : A detailed structural study of BTZ043, a promising antitubercular drug candidate and a close analogue of the compound , has been conducted. This includes analyses using X-ray crystallography and variable temperature NMR measurements (Richter et al., 2022).
Synthesis and Antimicrobial Activity : The synthesis and evaluation of the antimicrobial properties of related benzo[1,4]thiazine derivatives have been explored. Certain derivatives have shown potent antimicrobial activity, indicating the potential of this chemical class in pharmaceutical applications (Maheshwari & Goyal, 2016).
Efficient Synthesis Methods : Research has been conducted on the efficient synthesis of benzothiazine and related compounds, providing insights into novel methods of production that could be relevant for pharmaceutical applications (de Souza et al., 2010).
Properties
IUPAC Name |
2-methylsulfanyl-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3S2/c1-19-9-14-8(16)5-2-4(10(11,12)13)3-6(15(17)18)7(5)20-9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVMYXCMMDUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.